molecular formula C18H17ClN2O3S B2376585 tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1105209-60-6

tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No.: B2376585
CAS No.: 1105209-60-6
M. Wt: 376.86
InChI Key: UMTTVURQUZXEKM-UHFFFAOYSA-N
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Description

tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a complex organic compound with the molecular formula C18H17ClN2O3S and a molecular weight of 376.86. This compound features a thienopyrimidine core, which is a fused heterocyclic system, and is substituted with a tert-butyl ester and a chlorophenyl group. Such compounds are of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

The synthesis of tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienopyrimidine core through cyclization reactions, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research into its pharmacological properties could lead to the development of new medications for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared to other thienopyrimidine derivatives, such as:

    7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and have shown potential as antitubercular agents.

    Pyrido[2,3-d]pyrimidine derivatives: Known for their antiproliferative and antimicrobial activities, these compounds share structural similarities with thienopyrimidines.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-18(2,3)24-14(22)8-21-10-20-15-13(9-25-16(15)17(21)23)11-5-4-6-12(19)7-11/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTTVURQUZXEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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